Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H18BrN3O2S It is a piperazine derivative that contains a thiazole ring substituted with a bromine atom
Mechanism of Action
Mode of Action
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is synthesized from commercially available 4-bromo-1H-indole using straightforward reagents . Once inside the cell, the compound likely interacts with specific receptors, enzymes, or other biomolecules. This interaction may lead to alterations in cellular signaling pathways, gene expression, or protein function.
Biochemical Pathways
- Indole derivatives, including this compound, have been associated with various biological activities such as anticancer, anti-inflammatory, and analgesic effects . The downstream effects could involve modulation of cell growth, apoptosis, or inflammation-related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-bromo-1,3-thiazole-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: This compound is structurally similar but contains a piperidine ring instead of a piperazine ring.
Tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate: Another similar compound with a carbamate functional group instead of a piperazine ring.
Uniqueness
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a brominated thiazole ring. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-8-9(13)19-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUNARNZCBXEBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653103 | |
Record name | tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623588-36-3 | |
Record name | tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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